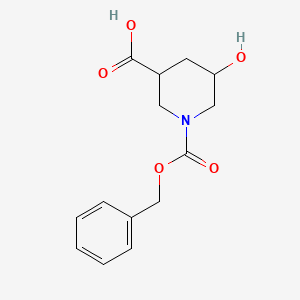

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Description

Properties

IUPAC Name |

5-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-12-6-11(13(17)18)7-15(8-12)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBOCRNMAOXNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678075 | |

| Record name | 1-[(Benzyloxy)carbonyl]-5-hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095010-46-0 | |

| Record name | 1-[(Benzyloxy)carbonyl]-5-hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid: A Privileged Scaffold for Advanced Drug Discovery

This technical guide provides an in-depth analysis of 1-Cbz-5-hydroxypiperidine-3-carboxylic acid, a sophisticated chemical building block pivotal to modern medicinal chemistry. We will explore its structural attributes, physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, and its significant applications in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage complex, three-dimensional scaffolds to address challenging biological targets.

Core Compound Identification and Structure

This compound is a polysubstituted piperidine derivative. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a well-established "privileged scaffold" in drug discovery, appearing in a vast number of approved pharmaceuticals.[1][2] This particular derivative is functionalized at three key positions, creating a chiral, three-dimensional structure with versatile chemical handles for further elaboration.

-

CAS Number : 1095010-46-0[3]

-

IUPAC Name : 5-hydroxy-1-(phenylmethoxycarbonyl)piperidine-3-carboxylic acid

-

Molecular Formula : C₁₄H₁₇NO₅

-

Molecular Weight : 279.29 g/mol

The structure incorporates:

-

A piperidine core , providing a robust, non-planar framework that can effectively probe the three-dimensional space of biological targets.

-

A Carboxybenzyl (Cbz or Z) protecting group on the piperidine nitrogen. This is a crucial feature for synthetic utility, preventing unwanted side reactions of the secondary amine while being removable under specific, non-harsh conditions (typically hydrogenolysis).[4]

-

A carboxylic acid at the C-3 position, which serves as a key functional handle for amide bond formation, allowing for the covalent linkage of other molecular fragments.

-

A hydroxyl group at the C-5 position, which can act as a hydrogen bond donor or acceptor, and provides an additional site for modification.

The presence of multiple stereocenters (at C-3 and C-5) means the molecule can exist as different diastereomers and enantiomers. The specific stereochemistry is critical for biological activity, as molecular recognition by proteins is highly stereospecific.

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 1095010-46-0 | BLD Pharm[3] |

| Molecular Formula | C₁₄H₁₇NO₅ | BLD Pharm[3] |

| Molecular Weight | 279.29 | BLD Pharm[3] |

| Appearance | White to off-white solid | General Supplier Data |

| Storage | Sealed in dry, Room Temperature | General Supplier Data |

Strategic Synthesis: A Proposed Retrosynthetic Pathway

While a specific, peer-reviewed synthesis for the exact stereoisomer of this compound (CAS 1095010-46-0) is not extensively detailed in publicly available literature, a logical and robust synthetic strategy can be devised based on well-established methodologies for constructing polysubstituted piperidines.[1][5][6] The following retrosynthesis illustrates a plausible approach, highlighting the causality behind the strategic choices.

Retrosynthetic Analysis

The proposed pathway hinges on the diastereoselective functionalization of a suitable piperidine precursor. The key challenges are the installation of the C-3 carboxylic acid and C-5 hydroxyl groups with appropriate stereochemical control.

Caption: Retrosynthetic analysis of the target compound.

Proposed Forward Synthesis Protocol

This protocol is a conceptual workflow designed to be self-validating, with logical checkpoints for characterization.

Step 1: Synthesis of N-Cbz-4-piperidone The synthesis would likely begin from a commercially available precursor, such as 1-benzyl-4-piperidone or a related pyridine derivative. For this guide, we assume the availability of N-Cbz-4-piperidone. If not available, it can be synthesized from 4-piperidone by reaction with benzyl chloroformate under Schotten-Baumann conditions.

Step 2: Introduction of the Carboxylate Precursor via Horner-Wadsworth-Emmons Reaction

-

Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for forming a carbon-carbon double bond, specifically creating an α,β-unsaturated ester from a ketone. This sets the stage for introducing the C-3 carboxylate and allows for subsequent stereoselective operations on the double bond.

-

Protocol:

-

To a solution of a phosphonate reagent (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0°C, add a strong base such as sodium hydride (NaH).

-

Stir the mixture for 30 minutes to generate the phosphonate ylide.

-

Add a solution of N-Cbz-4-piperidone in THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Purify the resulting α,β-unsaturated ester by column chromatography.

-

Step 3: Stereoselective Reduction and Hydroxylation

-

Rationale: This is the most critical stereochemistry-defining stage. The goal is to reduce the double bond and introduce the hydroxyl group with specific diastereoselectivity. This could be achieved in two ways:

-

Option A (Epoxidation/Ring Opening): A diastereoselective epoxidation of the alkene, followed by a regioselective ring-opening of the epoxide.[7][8] This approach offers excellent control.

-

Option B (Hydroboration-Oxidation): A hydroboration-oxidation sequence can install the hydroxyl group at the C-5 position with anti-Markovnikov selectivity. The stereochemical outcome is directed by the existing substituents.

-

-

Protocol (Option A):

-

Dissolve the unsaturated ester from Step 2 in a suitable solvent like dichloromethane (DCM).

-

Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), at 0°C. The facial selectivity will be influenced by the piperidine ring conformation.

-

After the epoxidation is complete, the epoxide can be opened under acidic or basic conditions with a nucleophile (e.g., H₂O for the hydroxyl group) to yield the desired 5-hydroxy-piperidine derivative.

-

Purify the product by chromatography.

-

Step 4: Ester Hydrolysis

-

Rationale: The final step is the deprotection of the ester to reveal the target carboxylic acid.

-

Protocol:

-

Dissolve the ester from Step 3 in a mixture of THF and water.

-

Add a base, such as lithium hydroxide (LiOH), and stir at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Acidify the reaction mixture with dilute HCl to protonate the carboxylate.

-

Extract the final product, this compound, with an organic solvent.

-

Purify by recrystallization or chromatography.

-

Caption: Proposed forward synthesis workflow.

Applications in Drug Discovery: A Case Study in IAP Antagonism

The true value of a building block like this compound lies in its ability to enable the synthesis of complex, biologically active molecules. Its rigid, 3D structure is ideal for targeting protein-protein interactions (PPIs), which are notoriously difficult to modulate with traditional flat, aromatic small molecules.

A prime example of such a target class is the Inhibitor of Apoptosis Proteins (IAPs) .

The Role of IAPs in Cancer

IAPs are a family of proteins that act as endogenous brakes on apoptosis (programmed cell death).[9][10] Many cancers overexpress IAPs, particularly X-linked IAP (XIAP), which allows them to evade apoptosis and resist treatment.[9][11] IAPs function by binding to and inhibiting caspases, the key executioner enzymes of the apoptotic cascade.

A natural antagonist of IAPs is the protein Smac/DIABLO. The N-terminus of Smac contains a four-amino-acid motif (AVPI) that binds to a specific pocket on IAPs, displacing the caspases and thereby promoting apoptosis.[12] This has led to a major drug discovery effort to create small molecules that mimic this AVPI motif, known as Smac mimetics or IAP antagonists .[12]

Why 3D Scaffolds are Essential for IAP Antagonists

Early Smac mimetics were peptidic, but to create orally bioavailable drugs, non-peptidic scaffolds are required. The binding pocket on IAPs is a shallow groove, and successful antagonists must project functional groups into specific vectors in 3D space to replicate the interactions of the AVPI peptide. This is where scaffolds like this compound become invaluable.

-

Vectorial Projection: The piperidine ring serves as a rigid core from which functional groups can be projected. The C-3 carboxylic acid is a perfect anchor point to attach a moiety that mimics the N-terminal amine of Smac.

-

Occupying 3D Space: The C-5 hydroxyl group can be used to form key hydrogen bonds within the target pocket or can be further functionalized to explore deeper regions of the binding site.

-

Improved Drug-like Properties: The saturated, aliphatic nature of the piperidine ring often leads to improved solubility and metabolic stability compared to flat aromatic scaffolds.[2]

Caption: Role of Smac mimetics in promoting apoptosis.

By using this compound, a medicinal chemist can systematically build a library of potential IAP antagonists. The C-3 carboxylic acid can be coupled with various amines to mimic the N-terminus of Smac, while the C-5 hydroxyl offers another point of diversification. This strategic approach allows for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties, accelerating the journey from a chemical building block to a potential clinical candidate.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its value is derived from the combination of a privileged piperidine scaffold with orthogonal functional handles that permit controlled, three-dimensional diversification. While its synthesis is non-trivial, requiring careful stereochemical control, the potential rewards are significant. As the pharmaceutical industry continues to tackle increasingly complex biological targets like protein-protein interactions, the demand for sophisticated, non-planar building blocks such as this will only intensify. This guide provides the foundational knowledge for scientists to understand, synthesize, and strategically deploy this powerful scaffold in the pursuit of novel human therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1095010-46-0|this compound|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid in Organic Solvents

Abstract

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is a bespoke chiral building block, pivotal in the synthesis of complex pharmaceutical agents. Its solubility profile in organic solvents is a critical parameter that dictates the efficiency of synthesis, purification, and formulation processes. This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this molecule. We will dissect its structural attributes, explore the theoretical underpinnings of solute-solvent interactions, and present robust, field-proven protocols for accurate solubility measurement. The methodologies outlined herein are designed to ensure scientific integrity and provide a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

In pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is fundamental. Solubility influences everything from reaction kinetics and yield in a synthetic flask to bioavailability in a final drug product. For a molecule like this compound (Molecular Formula: C₁₄H₁₇NO₅, Molecular Weight: 279.29 g/mol ), which is likely used in multi-step synthetic routes, selecting an appropriate solvent is paramount for achieving optimal process performance, controlling crystallization, and ensuring purity.[1][2]

This guide moves beyond simple data provision. Instead, it equips the scientist with the causal logic and experimental tools necessary to approach the solubility determination of this specific, highly functionalized molecule with confidence and precision.

Molecular Structure Analysis: A Molecule of Dichotomous Nature

The solubility behavior of this compound is governed by the interplay of its distinct functional groups. Understanding these components is the first step in predicting its interaction with various solvents.

-

Piperidine Ring: A saturated heterocyclic scaffold.

-

Carboxylic Acid (-COOH): A highly polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its solubility is expected to be highly pH-dependent in the presence of any aqueous phase.[3]

-

Hydroxyl Group (-OH): A polar group that is also a hydrogen bond donor and acceptor.

-

Carboxybenzyl (Cbz) Group: A bulky, aromatic protecting group. While the carbonyl portion has some polarity, the benzyl ring is largely nonpolar and hydrophobic, contributing to potential π-π stacking interactions.

These features create a molecule with both hydrophilic (polar) and lipophilic (nonpolar) characteristics. The challenge lies in finding a solvent system that can effectively solvate all these competing functionalities.

Caption: Key functional groups and their potential interactions.

Theoretical Solubility Framework & Solvent Selection

Based on the principle of "like dissolves like," we can formulate hypotheses about the solubility of our target compound in different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High | These solvents possess high dielectric constants and are strong hydrogen bond acceptors, allowing them to effectively solvate the polar -COOH and -OH groups. Their organic nature also accommodates the nonpolar Cbz group.[4][5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | These solvents can engage in hydrogen bonding as both donors and acceptors. However, they must compete with the solute's own strong intramolecular and intermolecular hydrogen bonds, and their effectiveness may be limited by the bulky, nonpolar Cbz group. |

| Ethers | THF, 2-MeTHF, Dioxane | Low to Moderate | Ethers are hydrogen bond acceptors but not donors. They may offer moderate solvation but are likely insufficient to break the strong hydrogen bonding network of the solid solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While having a dipole moment, these solvents are poor hydrogen bonders and are unlikely to effectively solvate the highly polar -COOH and -OH functionalities. |

| Nonpolar | Toluene, Heptane, Hexanes | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability required to overcome the solute's crystal lattice energy, which is dominated by strong polar interactions. |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To obtain definitive, high-quality data, a rigorous experimental approach is required. The equilibrium or "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[6][7] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.

Mandatory: Solid-State Characterization

A critical, often overlooked, aspect of solubility measurement is the solid form of the material. Different polymorphs or crystalline forms of a compound can exhibit significantly different solubilities.[8]

-

Pre-Analysis: Characterize the starting material using a technique like X-Ray Powder Diffraction (XRPD) to confirm its crystalline form.

-

Post-Analysis: After the equilibration experiment, recover the excess solid and re-analyze it by XRPD to ensure no phase transformation occurred during the experiment. This step is essential for the self-validation of the protocol.

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation: To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a stirring plate within a temperature-controlled chamber (e.g., 25°C ± 0.5°C). Agitate for a minimum of 24 hours. For compounds with strong hydrogen bonding networks, 48 or 72 hours may be necessary to ensure true equilibrium is reached.[7]

-

Phase Separation: After equilibration, let the vials stand in the temperature-controlled chamber for 1-2 hours to allow the solid to settle. Carefully draw the supernatant using a syringe and pass it through a 0.22 µm PTFE (or other solvent-compatible) syringe filter into a clean vial. This step is crucial to remove all particulate matter.[8]

-

Sample Preparation for Analysis: Create a precise dilution of the saturated supernatant. For example, dilute 100 µL of the supernatant into 900 µL of the mobile phase to make a 1:10 dilution. The dilution factor must be chosen to ensure the final concentration is within the linear range of the calibration curve.

-

Quantification via HPLC-UV:

-

Method: Develop a reverse-phase HPLC method. A C18 column is a good starting point.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.

-

Detection: The Cbz group contains a chromophore, making UV detection viable (e.g., at ~254 nm).

-

Calibration: Prepare a stock solution of the compound in a strong solvent (like DMF or acetonitrile) and perform serial dilutions to create a multi-point calibration curve (minimum 5 points) to verify the linearity and accuracy of the analytical method.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of the compound in the original solvent.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 (freely soluble) | > 0.716 | Clear dissolution, likely a superior solvent for reactions and analysis. |

| Methanol | Polar Protic | 45.2 | 0.162 | Good solubility, suitable for purifications like recrystallization. |

| Acetonitrile | Polar Aprotic | 15.8 | 0.057 | Moderate solubility. |

| Tetrahydrofuran (THF) | Ether | 5.1 | 0.018 | Sparingly soluble. |

| Dichloromethane (DCM) | Chlorinated | < 1.0 | < 0.004 | Very slightly soluble. |

| Toluene | Nonpolar | < 0.1 | < 0.0004 | Practically insoluble. |

This data is illustrative and must be determined experimentally.

Conclusion

The solubility of this compound is a complex function of its unique molecular structure, which contains both highly polar and nonpolar moieties. A theoretical analysis predicts the highest solubility in polar aprotic solvents like DMF and DMSO, with moderate solubility in polar protic solvents like methanol. Experimental verification using the robust shake-flask method, coupled with a validated analytical technique like HPLC-UV, is essential for generating reliable data. By following the protocols outlined in this guide, including the critical step of solid-state analysis, researchers can confidently determine the solubility profile of this key intermediate, enabling streamlined process development, efficient purifications, and informed formulation strategies.

References

- 1. This compound - CAS:1095010-46-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound,(CAS# 681482-19-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Spectroscopic Characterization of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid (Molecular Formula: C₁₄H₁₇NO₅, Molecular Weight: 279.29 g/mol ) presents several key features that will be reflected in its spectroscopic data[1][2]. The stereochemistry at positions 3 and 5 will significantly influence the NMR spectrum, particularly the chemical shifts and coupling constants of the piperidine ring protons. The presence of the Cbz group will introduce characteristic signals from the benzyl and carbamate moieties.

Diagram of the Molecular Structure of this compound

A 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra will provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and the restricted rotation around the carbamate bond, which can lead to the observation of rotamers. The expected chemical shifts (in ppm, relative to a standard solvent signal) are outlined below.

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | Protons of the benzyl group of the Cbz protecting group. |

| Benzylic (CH₂) | 5.10 - 5.30 | Singlet or AB quartet | Methylene protons of the Cbz group. May appear as a singlet or as two distinct doublets (AB quartet) due to rotamers. |

| H5 (CH-OH) | 3.80 - 4.20 | Multiplet | The chemical shift is sensitive to solvent and concentration. |

| H2, H6 (N-CH₂) | 3.00 - 4.00 | Multiplets | These protons are diastereotopic and will show complex splitting patterns. |

| H3 (CH-COOH) | 2.80 - 3.20 | Multiplet | The proton at the stereocenter bearing the carboxylic acid. |

| H4 (CH₂) | 1.80 - 2.40 | Multiplets | The diastereotopic protons on the C4 of the piperidine ring. |

| OH, COOH | Variable | Broad Singlets | The chemical shifts of the hydroxyl and carboxylic acid protons are highly variable and depend on solvent, concentration, and temperature. They may exchange with D₂O. |

Causality Behind Expected Shifts:

-

Aromatic and Benzylic Protons: The electron-withdrawing nature of the carbamate group deshields the benzylic protons, shifting them downfield to the 5.10 - 5.30 ppm region. The aromatic protons will appear in their characteristic region.

-

Piperidine Ring Protons: The protons on the piperidine ring will exhibit a range of chemical shifts due to the influence of the electron-withdrawing Cbz group and the polar hydroxyl and carboxylic acid groups. The protons alpha to the nitrogen (H2 and H6) will be deshielded compared to those further away. The presence of substituents at C3 and C5 will lead to complex splitting patterns due to vicinal and geminal couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the potential for rotamers, some peaks may appear broadened or as pairs.

| Carbon(s) | Expected Chemical Shift (ppm) | Notes |

| Carboxylic Acid (C=O) | 170 - 180 | The carbonyl carbon of the carboxylic acid. |

| Carbamate (C=O) | 155 - 160 | The carbonyl carbon of the Cbz protecting group. |

| Aromatic (C₆H₅) | 127 - 137 | Multiple signals for the aromatic carbons of the benzyl group. |

| Benzylic (CH₂) | 65 - 70 | The methylene carbon of the Cbz group. |

| C5 (CH-OH) | 60 - 70 | The carbon bearing the hydroxyl group. |

| C2, C6 (N-CH₂) | 40 - 55 | Carbons adjacent to the nitrogen atom. |

| C3 (CH-COOH) | 40 - 50 | The carbon bearing the carboxylic acid group. |

| C4 (CH₂) | 25 - 35 | The methylene carbon at the 4-position of the piperidine ring. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum

For this compound (C₁₄H₁₇NO₅), the expected mass spectral data is as follows:

| Ion | m/z (calculated) | Notes |

| [M+H]⁺ | 280.1128 | The protonated molecular ion, expected in positive ion mode ESI-MS. |

| [M+Na]⁺ | 302.0948 | The sodium adduct of the molecular ion. |

| [M-H]⁻ | 278.1034 | The deprotonated molecular ion, expected in negative ion mode ESI-MS. |

Fragmentation Pathway: The fragmentation of the molecular ion will likely proceed through characteristic losses of functional groups. A logical fragmentation workflow is depicted below.

Predicted ESI-MS fragmentation pathway for the protonated molecule.

Expert Interpretation:

-

Loss of Water (H₂O): Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.

-

Loss of Carbon Dioxide (CO₂): Decarboxylation is a characteristic fragmentation for carboxylic acids.

-

Loss of the Benzyl Group: Cleavage of the benzylic C-O bond can lead to the loss of a tropylium ion (C₇H₇⁺, m/z 91) or a neutral toluene radical, with the charge remaining on the piperidine fragment.

-

Loss of the Cbz Group: The entire Cbz group can be lost through various cleavage mechanisms.

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for a compound like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or CDCl₃). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (OH and COOH).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Experiment:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

To confirm the presence of exchangeable protons, a D₂O exchange experiment can be performed.

-

-

¹³C NMR Experiment:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the mass of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a fragmentation pattern. This is critical for structural confirmation.

-

Workflow for the characterization and application of the title compound.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR and mass spectrometry. While this guide provides a detailed predictive analysis based on established principles and data from analogous structures, it is imperative for researchers to acquire experimental data on their synthesized material to confirm its identity and purity unequivocally. The methodologies and interpretative frameworks presented herein offer a robust guide for scientists and professionals engaged in the synthesis and utilization of this important chemical entity.

References

A Technical Guide to 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid, a valuable building block for researchers and professionals in the field of drug discovery and development. We will delve into its commercial availability, pricing, and key applications, offering field-proven insights to inform your procurement and research strategies.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a heterocyclic organic compound featuring a piperidine ring, a carbobenzyloxy (Cbz) protecting group, a hydroxyl group, and a carboxylic acid moiety. This unique combination of functional groups makes it a highly versatile scaffold in the synthesis of complex molecules and libraries of compounds for drug discovery. The piperidine core is a common motif in many biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry.[1] The Cbz group provides a stable protecting group for the nitrogen atom, preventing unwanted reactions during synthetic sequences, while the hydroxyl and carboxylic acid groups offer reactive handles for further chemical modifications.

The strategic placement of the hydroxyl and carboxylic acid groups allows for the creation of diverse molecular architectures with the potential to interact with a variety of biological targets. The carboxylic acid functional group, in particular, is a key component in many pharmacophores, though its properties sometimes necessitate the use of bioisosteres to improve metabolic stability and membrane permeability.[2] Derivatives of this core structure are explored for their potential as enzyme inhibitors and receptor modulators.[1][3]

Commercial Availability and Sourcing

Acquiring high-quality starting materials is a critical first step in any research and development program. This compound is available from several commercial suppliers, though purity and pricing can vary. It is important for researchers to carefully consider these factors when selecting a supplier.

It's worth noting that different CAS numbers are sometimes associated with this compound, which can lead to confusion. The most commonly cited CAS numbers are 1095010-46-0 and 681482-19-9.[4][5][6] Researchers should verify the specific isomer and purity required for their application and confirm the CAS number with their chosen supplier.

Below is a comparative table of some commercial suppliers. Please note that pricing is subject to change and it is always advisable to request a formal quote.

| Supplier | Purity | Available Quantities | Indicative Pricing |

| Sunway Pharm Ltd | 97% | 1g, 5g | $586.00 (1g), $1760.00 (5g)[4] |

| BLD Pharm | - | - | Request a quote[6] |

| Sinfoo Biotech | - | - | Request a quote[5] |

| ChemUniverse | - | - | Request a quote[7] |

Disclaimer: This information is based on publicly available data and may not be exhaustive. Researchers are encouraged to conduct their own due diligence.

Procurement and Qualification Workflow

The process of procuring and qualifying a critical chemical intermediate like this compound involves several key steps to ensure the integrity of your research. The following diagram illustrates a typical workflow:

Caption: A typical workflow for sourcing and qualifying a chemical intermediate.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound and its derivatives stems from their role as versatile building blocks in the synthesis of more complex molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, and modifications to this core can lead to compounds with a wide range of biological activities.

Key applications include:

-

Synthesis of Novel Therapeutic Agents: This compound serves as a key starting material for the synthesis of novel pharmaceuticals.[3] Its functional groups allow for the introduction of various pharmacophores to target specific biological pathways. For instance, derivatives of piperidine carboxylic acids have been investigated as GABA reuptake inhibitors, highlighting their potential in neuroscience.[1]

-

Building Block for Chemical Libraries: In modern drug discovery, the generation of diverse chemical libraries for high-throughput screening is essential. The reactivity of the hydroxyl and carboxylic acid groups makes this compound an ideal starting point for creating a wide array of derivatives, increasing the probability of identifying novel hit compounds.[8]

-

Development of Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element to the active site of enzymes. By modifying the piperidine scaffold, researchers can design potent and selective inhibitors for various enzyme targets.[9]

-

Scaffold for Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups (bioisosteres) to improve the pharmacokinetic properties of a drug candidate, such as absorption, distribution, metabolism, and excretion (ADME).[2]

Representative Experimental Protocol: Amide Coupling

The carboxylic acid functionality of this compound is readily derivatized. A common reaction is the formation of an amide bond with a primary or secondary amine, a fundamental transformation in medicinal chemistry.

Objective: To synthesize the corresponding amide derivative by coupling this compound with a representative amine (e.g., benzylamine) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

-

This compound

-

Benzylamine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzylamine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Note: This is a general protocol and may require optimization for different amine substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal chemists and drug discovery scientists. Its commercial availability, coupled with its inherent chemical reactivity, provides a solid foundation for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its sourcing, handling, and synthetic applications is crucial for leveraging this scaffold to its full potential in the quest for new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - CAS:1095010-46-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound,(CAS# 681482-19-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. 1095010-46-0|this compound|BLD Pharm [bldpharm.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. lookchem.com [lookchem.com]

- 9. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

An In-depth Technical Guide Topic: Stability and Storage Conditions for 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Profile of a Versatile Synthetic Building Block

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates several key features: a piperidine ring, which is a common scaffold in many pharmaceuticals; a hydroxyl group and a carboxylic acid, providing points for further chemical modification; and a carboxybenzyl (Cbz or Z) group protecting the piperidine nitrogen.[1] This Cbz group is crucial, as it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions during multi-step syntheses and allowing for precise molecular construction.[1][]

Understanding the intrinsic stability of this molecule is paramount for ensuring its quality, purity, and performance in synthetic applications. This guide provides a comprehensive analysis of the factors governing its stability, outlines potential degradation pathways, and establishes protocols for its optimal storage and handling.

Physicochemical and Structural Profile

The stability of a compound is intrinsically linked to its molecular structure and physical properties. The key functional groups of this compound each contribute to its overall chemical behavior.

-

Piperidine Ring: A saturated heterocycle that forms the core of the molecule.

-

Carboxybenzyl (Cbz) Group: A carbamate protecting group on the piperidine nitrogen. This group is notably stable under many conditions but has a designed lability to specific deprotection methods, primarily catalytic hydrogenation.[3][4][5]

-

Hydroxyl Group: A secondary alcohol that can be a site for oxidation or esterification reactions.

-

Carboxylic Acid Group: An acidic functional group that can undergo reactions such as esterification or decarboxylation under thermal stress.[6]

A summary of its key properties is presented below.

| Property | Data |

| CAS Number | 1095010-46-0[7][8] |

| Molecular Formula | C₁₄H₁₇NO₅[8][9] |

| Molecular Weight | 279.29 g/mol [8] |

| Appearance | Typically an off-white or light yellow solid.[10][11] |

| General Solubility | Expected to have low water solubility.[12] |

Intrinsic Stability and Potential Degradation Pathways

The chemical integrity of this compound depends on its resilience to various environmental and chemical stressors. Forced degradation studies, which subject a compound to harsh conditions, are essential for predicting its stability and identifying potential degradation products.[13][14] The primary sites of vulnerability on the molecule are the Cbz protecting group and the carboxylic acid function.

Hydrolytic Degradation

The carbamate linkage of the Cbz group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more robust than other protecting groups like Boc (tert-butoxycarbonyl).[3][4]

-

Acid-Catalyzed Hydrolysis: Strong acidic conditions can protonate the carbamate, initiating cleavage to yield the unprotected piperidine, toluene, and carbon dioxide.

-

Base-Catalyzed Hydrolysis: Strong bases can promote hydrolysis of the carbamate, though this is typically slower than acid-catalyzed cleavage.

Oxidative Degradation

The molecule possesses sites that are susceptible to oxidation.

-

The tertiary amine within the piperidine ring, even as part of a carbamate, can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[6]

-

The secondary alcohol can be oxidized to a ketone.

Thermal and Photolytic Degradation

-

Thermal Stress: At elevated temperatures, the most likely degradation pathway is the decarboxylation of the carboxylic acid group, leading to the loss of CO₂.[6]

-

Photolytic Stress: Exposure to high-energy light, particularly UV, can initiate free-radical-mediated degradation pathways, which can be complex and lead to a variety of products.[6]

Reductive Cleavage

A key chemical feature of the Cbz group is its sensitivity to catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[4][5] This is the standard method for its removal in synthesis. While this is a controlled reaction, it underscores a critical instability; the compound will not be stable in the presence of reducing agents and a suitable catalyst.

The following diagram visualizes the primary potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the chemical profile, a controlled environment is essential to maintain the integrity of the compound.

Optimal Storage Conditions

The following conditions are recommended for long-term storage to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature or Refrigerated (2-8 °C).[8][15] | Prevents acceleration of thermal degradation (decarboxylation) and other potential reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.[10][16][17] | Minimizes exposure to atmospheric oxygen and moisture, reducing the risk of oxidation and hydrolysis. |

| Light | Store in an amber or opaque container in the dark. | Protects the compound from photolytic degradation.[6] |

| Container | Use a well-sealed, non-reactive container (e.g., glass or appropriate polymer). | Prevents contamination and reaction with container materials. |

Incompatible Materials

To prevent unintended reactions, avoid storing this compound with:

-

Strong Oxidizing Agents: Can lead to oxidative degradation of the piperidine ring or hydroxyl group.[16][18]

-

Strong Acids and Bases: May catalyze the hydrolysis of the Cbz protecting group.[10][12]

-

Reducing Agents (especially with catalysts): Will cause the reductive cleavage of the Cbz group.

Safe Handling

Standard laboratory safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[16][19]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][16][18]

-

Exposure: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.[16][19] The compound is classified as a skin, eye, and respiratory irritant.[19][20]

Protocol for a Comprehensive Stability Assessment (Forced Degradation Study)

To validate the stability of a specific batch and develop a stability-indicating analytical method, a forced degradation study is the authoritative approach.[13][14] This protocol provides a self-validating system to understand the compound's degradation profile.

Objective

To intentionally degrade this compound under various stress conditions to identify likely degradation products and establish an analytical method (e.g., HPLC) capable of separating these products from the parent compound.

Experimental Workflow

The general workflow for a forced degradation study is outlined below.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

-

Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24-48 hours. Withdraw samples at various time points.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[6]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8-24 hours, protected from light.[6]

-

Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[6]

-

Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[6]

-

Control Sample: Store an aliquot of the stock solution at 4°C in the dark.

-

Analysis: At specified time points, withdraw samples. Neutralize the acid and base samples before dilution. Analyze all stressed samples, along with the unstressed control, using a suitable stability-indicating analytical method, such as RP-HPLC with UV detection.[6] Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Conclusion

This compound is a robust molecule suitable for various synthetic applications, provided that its specific sensitivities are respected. The primary liabilities are the hydrolytic and reductive cleavage of the Cbz protecting group and the potential for thermal decarboxylation. By adhering to the recommended storage conditions—specifically, keeping the compound in a cool, dry, dark environment in a tightly sealed container under an inert atmosphere—its chemical integrity can be preserved. For critical applications in drug development, conducting a formal forced degradation study is strongly advised to fully characterize its stability profile and ensure the quality of synthetic intermediates and final products.

References

- 1. lookchem.com [lookchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. bldpharm.com [bldpharm.com]

- 8. This compound - CAS:1095010-46-0 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound,(CAS# 681482-19-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. fishersci.pt [fishersci.pt]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. biomedres.us [biomedres.us]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. n-Cbz-3-hydroxypiperidine | C13H17NO3 | CID 561665 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

An In-depth Technical Guide to 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid: Synthesis, Reactivity, and Applications

Abstract

This compound is a versatile, chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with strategically placed functional groups—a secondary alcohol, a carboxylic acid, and a protected amine—makes it an invaluable intermediate for the synthesis of complex molecular architectures. The carboxybenzyl (Cbz) protecting group provides robust shielding of the nitrogen atom, allowing for selective modifications at other positions. This guide provides a comprehensive review of the compound's synthesis, stereochemical considerations, key chemical transformations, and its application as a precursor for pharmacologically active agents, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction: A Scaffold of Pharmaceutical Importance

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals[1]. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for engaging with biological targets. This compound capitalizes on this core structure, enhancing its synthetic utility with three distinct functional groups.

-

The Piperidine Core : Provides a stable, three-dimensional framework.

-

The Carboxylic Acid (C3) : Acts as a handle for amide bond formation, esterification, or introduction of other functional groups.

-

The Hydroxyl Group (C5) : Can be oxidized to a ketone, used as a nucleophile, or serve as a hydrogen bond donor in molecular interactions.

-

The Cbz Protecting Group (N1) : The carboxybenzyl group is a widely used protecting group for amines due to its stability under various reaction conditions and its clean removal via catalytic hydrogenation[2]. This ensures the piperidine nitrogen does not interfere with reactions targeting the acid or alcohol moieties[1].

This combination of features makes the title compound a powerful intermediate for constructing chemical libraries and synthesizing targeted drug candidates for high-throughput screening[1].

Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Name | 5-hydroxy-1-(phenylmethoxycarbonyl)piperidine-3-carboxylic acid | [3][] |

| CAS Number | 1095010-46-0 | [3][][5] |

| Alternate CAS | 681482-19-9 | [6] |

| Molecular Formula | C14H17NO5 | [3][5][6] |

| Molecular Weight | 279.29 g/mol | [3][6] |

| Appearance | Typically a white to off-white solid | N/A |

| Storage | Sealed in a dry environment at room temperature is recommended | [3] |

Synthesis and Stereochemistry

The synthesis of this compound presents a significant stereochemical challenge, as it possesses two chiral centers at the C3 and C5 positions. This gives rise to four possible stereoisomers: (3R, 5S), (3S, 5R), (3R, 5R), and (3S, 5S). As biological activity is often highly dependent on absolute stereochemistry, stereocontrolled synthesis or efficient resolution of enantiomers is paramount.

General Synthetic Approach

A common conceptual pathway to substituted piperidines involves the modification of a pre-formed piperidine ring, often starting from a piperidone derivative. A plausible, albeit generalized, synthesis can be envisioned as follows:

-

Starting Material : A suitable starting point is 1-Benzyl-3-piperidone hydrochloride.

-

Cyanohydrin Formation : Reaction with a cyanide source (e.g., potassium cyanide) under acidic conditions can introduce the cyano and hydroxyl groups at the 3-position[7].

-

Hydrolysis : Acid-catalyzed hydrolysis of the nitrile group converts it into the desired carboxylic acid[7].

-

Protecting Group Exchange : The N-benzyl group can be replaced with the N-Cbz group. This typically involves debenzylation via catalytic hydrogenation followed by reaction with benzyl chloroformate under basic conditions.

-

Hydroxylation : Introduction of the hydroxyl group at the C5 position would require a separate, stereocontrolled step, potentially via oxidation and subsequent stereoselective reduction.

Caption: A conceptual synthetic workflow.

Chiral Resolution

Given the difficulty of achieving perfect stereocontrol in de novo synthesis, chiral resolution is a common industrial strategy. This involves separating a racemic or diastereomeric mixture of the final compound or a key intermediate.

-

Diastereomeric Salt Formation : The carboxylic acid moiety allows for the formation of diastereomeric salts with a chiral amine resolving agent[8]. The differing solubilities of these salts allow for their separation by fractional crystallization.

-

Enantioselective Chromatography : Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers, providing access to highly pure stereoisomers[9][10].

Key Chemical Transformations

The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups.

Caption: Key transformations of the core molecule.

Esterification of the Carboxylic Acid

Protecting the carboxylic acid as an ester is often a necessary first step before subsequent reactions, such as modifying the hydroxyl group or coupling with other molecules.

Rationale : Standard esterification methods like Fischer esterification (acid and alcohol) can be harsh. Milder, more sophisticated methods are preferred to avoid side reactions. The Yamaguchi esterification is an excellent choice for complex molecules as it proceeds under neutral, mild conditions[11]. It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then reacted with an alcohol in the presence of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine)[11].

Oxidation of the Hydroxyl Group

Oxidation of the secondary alcohol at the C5 position to a ketone provides a new electrophilic center, opening up a different set of synthetic possibilities, such as reductive amination to introduce new substituents. Common methods include Swern oxidation or using reagents like pyridinium chlorochromate (PCC).

Deprotection of the Amine

The removal of the Cbz group is a critical step to liberate the piperidine nitrogen, which can then act as a nucleophile. This is most cleanly and efficiently achieved by catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst). This method is highly effective and typically results in high yields with minimal purification.

Applications in Medicinal Chemistry

The structural features of this compound make it a valuable building block for drug discovery programs[12][13]. Its primary application is as a key intermediate in the synthesis of more complex molecules, particularly enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of piperidine-based scaffolds is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that deactivates incretin hormones, which are crucial for regulating blood glucose levels[14][15]. Inhibiting DPP-4 prolongs the action of these hormones, making it an effective therapeutic strategy for type 2 diabetes[14][16].

Marketed DPP-4 inhibitors, known as "gliptins," often feature nitrogen-containing heterocyclic rings like piperazine or piperidine[17]. This compound provides a ready-made, stereochemically-defined scaffold that can be elaborated into potent and selective DPP-4 inhibitors. The carboxylic acid can be converted to an amide to mimic a peptide bond, while the hydroxyl group can be used to form key hydrogen-bonding interactions within the enzyme's active site or be functionalized further to optimize binding affinity and pharmacokinetic properties[14][18].

Experimental Protocols

The following protocols are representative methodologies for key transformations. Note: These are generalized procedures and should be adapted and optimized for specific substrates and scales. All work should be conducted by trained personnel in a suitable laboratory setting.

Protocol 1: Yamaguchi Esterification of the Carboxylic Acid

This protocol describes the formation of a methyl ester, a common derivative.

-

Anhydride Formation :

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add triethylamine (1.1 eq) and stir the solution at room temperature for 30 minutes.

-

Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise and stir the reaction mixture for 2-4 hours.

-

-

Ester Formation :

-

In a separate flask, prepare a solution of anhydrous methanol (5.0 eq) and 4-dimethylaminopyridine (DMAP) (1.5 eq) in anhydrous THF.

-

Filter the mixed anhydride solution from step 1 to remove triethylamine hydrochloride precipitate.

-

Add the filtered anhydride solution to the methanol/DMAP solution and stir at room temperature overnight.

-

-

Work-up and Purification :

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired methyl ester[1].

-

Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the Cbz protecting group.

-

Reaction Setup :

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Carefully add Palladium on carbon (10% w/w, ~0.05 eq) to the solution.

-

-

Hydrogenation :

-

Place the reaction vessel on a hydrogenation apparatus (e.g., Parr shaker) or use a hydrogen-filled balloon.

-

Purge the vessel with hydrogen gas to replace the air.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up and Isolation :

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry completely in the air.

-

Wash the Celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product, 5-Hydroxypiperidine-3-carboxylic Acid.

-

Conclusion

This compound stands out as a high-value chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, orthogonal functional groups, and stereochemical complexity provide a rich platform for the design and synthesis of novel therapeutics. The ability to selectively manipulate the carboxylic acid, hydroxyl group, and protected amine allows chemists to precisely control the construction of complex target molecules. Its role as an intermediate in the synthesis of DPP-4 inhibitors highlights its relevance in addressing significant health challenges like type 2 diabetes. As the demand for structurally diverse and stereochemically pure compounds continues to grow, the importance of versatile scaffolds such as this will undoubtedly increase.

References

- 1. lookchem.com [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - CAS:1095010-46-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. 1095010-46-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound,(CAS# 681482-19-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. prepchem.com [prepchem.com]

- 8. US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Yamaguchi Esterification [organic-chemistry.org]

- 12. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. oatext.com [oatext.com]

- 15. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to the Enantioselective Synthesis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3,5-disubstituted piperidine scaffold is a privileged motif in medicinal chemistry, crucial to the development of novel therapeutics. This guide provides a comprehensive overview of modern, enantioselective strategies for the synthesis of a key building block: 1-Cbz-5-hydroxypiperidine-3-carboxylic acid. We critically evaluate and detail a state-of-the-art chemoenzymatic approach that combines the precision of catalytic asymmetric hydrogenation with the unparalleled site- and stereoselectivity of biocatalytic C-H oxidation. This primary route is contextualized by discussing alternative strategies, including chiral pool synthesis and classical resolution methodologies. This document is intended to serve as a practical and authoritative resource, explaining the scientific rationale behind protocol design and providing actionable, field-proven insights for the synthesis of this and structurally related chiral piperidines.

Strategic Imperatives in Chiral Piperidine Synthesis

The synthesis of polysubstituted piperidines with precise stereochemical control is a formidable challenge in modern organic chemistry. The target molecule, this compound, possesses three stereocenters, demanding a synthetic strategy that can establish absolute and relative stereochemistry with high fidelity. A simple retrosynthetic analysis reveals the core challenge: the stereocontrolled construction of the piperidine ring bearing vicinal and remote functional groups.

This guide focuses on a convergent and highly efficient chemoenzymatic strategy, selected for its elegance, selectivity, and alignment with green chemistry principles. This approach leverages the strengths of two distinct catalytic domains:

-

Transition Metal Catalysis: To establish the initial chirality on the piperidine ring through asymmetric hydrogenation of a planar, prochiral pyridine precursor.

-

Biocatalysis: To install the C5-hydroxyl group with exceptional regio- and stereoselectivity on a pre-formed piperidine core, a transformation that is exceedingly difficult to achieve with conventional chemical methods.

Alternative strategies, such as chiral pool synthesis from L-glutamic acid and classical hydrogenation followed by diastereomer separation, will be discussed as viable, albeit often more laborious, routes.

The Recommended Chemoenzymatic Master Workflow

Our recommended strategy is a four-stage process designed for efficiency and stereochemical precision. It begins with a commercially available pyridine precursor and culminates in the target molecule, with each step validated by established, high-yielding protocols.

Caption: Chemoenzymatic Master Workflow.

Stage 1: Asymmetric Hydrogenation of Pyridine Precursors

The foundational step is the creation of the chiral piperidine core. Direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the ring and potential catalyst inhibition by the product piperidine.[1] The most effective strategy involves activating the pyridine as a pyridinium salt, which enhances its reactivity and prevents catalyst deactivation.[1][2]

Rationale for Pyridinium Salt Activation

The quaternization of the pyridine nitrogen serves two primary functions:

-

Lowers Aromatic Stabilization: The pyridinium salt has significantly lower resonance energy than the neutral pyridine, making it more susceptible to reduction.

-

Prevents Catalyst Poisoning: The resulting piperidine product is protonated (or remains as a quaternary ammonium salt until workup), preventing the lone pair on the nitrogen from coordinating to and deactivating the metal center of the catalyst.[1]

A highly effective method for the asymmetric hydrogenation of 3-substituted pyridines involves N-benzylation to form the pyridinium salt, followed by reduction using a Rhodium-JosiPhos catalyst system in the presence of a stoichiometric amount of a non-coordinating base like triethylamine (Et₃N).[2][3]

Caption: Key Role of Base in Hydrogenation.

The base is critical as it scavenges the HBr formed during the reaction, which is thought to prevent a non-enantioselective enaminium-iminium isomerization of a partially hydrogenated intermediate, thereby preserving high enantioselectivity.[2]

Detailed Protocol: Asymmetric Hydrogenation

Objective: To synthesize (S)-ethyl nipecotate from ethyl nicotinate.

Materials:

-

Ethyl nicotinate

-

Benzyl bromide (BnBr)

-

[Rh(COD)₂]BF₄

-

(R,S)-JosiPhos ligand (or similar)

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂)

Procedure:

-

Pyridinium Salt Formation: In a round-bottom flask, dissolve ethyl nicotinate (1.0 eq) in anhydrous DCM. Add benzyl bromide (1.1 eq) and stir the mixture at room temperature for 24 hours. The pyridinium salt will precipitate. Collect the solid by filtration, wash with cold DCM, and dry under vacuum.

-

Catalyst Preparation: In a nitrogen-filled glovebox, charge a pressure-rated vial with [Rh(COD)₂]BF₄ (1 mol%) and the JosiPhos ligand (1.1 mol%). Add anhydrous, degassed MeOH to dissolve the components and stir for 20 minutes.

-

Hydrogenation: To the catalyst solution, add the N-benzyl-3-carboxyethyl pyridinium bromide salt (100 mol%) and triethylamine (1.1 eq).

-

Reaction: Seal the vial, remove from the glovebox, and place it in a hydrogenation autoclave. Purge with H₂ gas three times before pressurizing to 50 bar H₂.

-

Incubation: Stir the reaction at 50 °C for 24 hours.

-

Workup: After cooling and carefully venting the H₂, concentrate the reaction mixture under reduced pressure. The resulting N-benzyl piperidine can be de-benzylated via catalytic transfer hydrogenation (e.g., using palladium on carbon and ammonium formate) to yield the chiral ethyl nipecotate.

| Parameter | Condition | Expected Outcome | Reference |

| Catalyst System | [Rh(COD)₂]BF₄ / JosiPhos | >90% Yield | [3] |

| Pressure | 50 bar H₂ | >90% ee | [3] |

| Temperature | 50 °C | High Conversion | [2] |

| Base | Triethylamine (1.1 eq) | Crucial for high ee | [2] |

Stage 2 & 4: Protection and Saponification

These stages involve standard organic transformations.

-

N-Protection: The secondary amine of the chiral ethyl nipecotate is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., NaHCO₃ or NaOH in a biphasic water/DCM system) to yield N-Cbz-ethyl nipecotate. This urethane protecting group is stable to a wide range of conditions and is orthogonal to the final ester hydrolysis.

-

Saponification: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is reliably achieved using a base such as lithium hydroxide (LiOH) in a mixture of water and a co-solvent like tetrahydrofuran (THF) at room temperature. Acidic workup then provides the final target molecule.

Stage 3: Biocatalytic C-H Oxidation: The Key to Stereocontrol

The introduction of the C5-hydroxyl group with the correct stereochemistry is the most significant challenge. Traditional chemical methods would require multi-step sequences with potentially poor stereocontrol. Biocatalytic C-H oxidation offers a transformative solution.

Rationale for Biocatalysis

Enzymes, particularly oxygenases, can perform C-H functionalization on unactivated sp³ centers with surgical precision, a feat that is nearly impossible to replicate with small-molecule catalysts.[4] Recent groundbreaking work by Baran, Renata, and coworkers has demonstrated that the enzyme ectoine 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) can hydroxylate 3-carboxylated piperidines at the C5 position with high diastereoselectivity.[5][6]

This enzymatic approach leverages the inherent chirality of the enzyme's active site to distinguish between diastereotopic C-H bonds on the piperidine ring, installing the hydroxyl group in a predictable orientation relative to the existing C3-substituent.

Caption: Enzymatic C-H Oxidation.

Detailed Protocol: Enzymatic Hydroxylation

Objective: To stereoselectively hydroxylate N-Cbz-ethyl nipecotate at the C5 position.

Materials:

-

N-Cbz-ethyl nipecotate

-

E. coli strain overexpressing SaEctD (whole cells)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Glucose (as an energy source for cofactor recycling)

-

Trace metal solution

-

Antifoam agent

Procedure:

-

Culture Growth: Grow the E. coli strain expressing SaEctD in a suitable medium (e.g., TB or LB) with appropriate antibiotic selection at 37 °C. Induce protein expression with IPTG at an OD₆₀₀ of ~0.6-0.8 and continue incubation at a lower temperature (e.g., 20 °C) for 18-24 hours.

-

Cell Harvest: Harvest the cells by centrifugation and resuspend them in the reaction buffer to a desired cell density (e.g., 50-100 g/L wet cell weight).

-

Biotransformation: In a bioreactor or baffled flask, combine the cell suspension, glucose (e.g., 5 g/L), and the N-Cbz-ethyl nipecotate substrate (e.g., 1-5 g/L, may require a co-solvent like DMSO for solubility).

-

Incubation: Incubate the reaction at 30 °C with vigorous shaking or stirring to ensure adequate aeration (oxygen is a required co-substrate). Monitor the reaction progress by HPLC or LC-MS.

-

Workup and Purification: Once the reaction reaches completion (typically 24-48 hours), pellet the cells by centrifugation. Extract the supernatant with an organic solvent like ethyl acetate. The combined organic layers are then dried, concentrated, and purified by column chromatography on silica gel to afford the desired N-Cbz-5-hydroxy-ethyl nipecotate.

| Parameter | Condition | Rationale | Reference |

| Biocatalyst | E. coli (SaEctD) whole cells | Provides enzyme and cofactor recycling system | [5] |

| Substrate Conc. | 1-5 g/L | Balances productivity and potential toxicity | [5][6] |

| Aeration | Vigorous shaking/stirring | O₂ is a co-substrate for the hydroxylase | [4] |

| Temperature | 30 °C | Optimal for enzyme activity and cell viability | [5] |

Alternative Synthetic Strategies

Chiral Pool Synthesis from L-Glutamic Acid

This classical approach leverages the inherent chirality of a readily available starting material.

Workflow:

-

Protection & Reduction: N-Boc protection of L-glutamic acid, followed by esterification of both carboxylic acids. The di-ester is then reduced (e.g., with NaBH₄) to the corresponding chiral diol.

-

Leaving Group Formation: The diol is converted to a ditosylate by reaction with tosyl chloride.

-

Cyclization: Intramolecular cyclization is achieved by deprotecting the Boc group and allowing the freed amine to displace the tosylates, forming the piperidine ring. This key step establishes the relative stereochemistry.

-

Functional Group Manipulation: The resulting intermediate would then require functional group interconversion to install the C3-carboxylic acid and C5-hydroxyl groups, followed by N-Cbz protection.

While this route provides excellent enantiomeric purity, it is often longer and less convergent than the chemoenzymatic approach.[7]

Hydrogenation and Chromatographic Resolution

For large-scale synthesis, a non-enantioselective approach followed by separation can be economically viable.

Workflow:

-

Pyridine Synthesis: Synthesize the corresponding 3-carboxy-5-hydroxypyridine derivative.

-

Heterogeneous Hydrogenation: Reduce the pyridine ring using a heterogeneous catalyst (e.g., Pd/C, PtO₂). This typically results in a mixture of diastereomers (cis and trans).

-

Diastereomer Separation: Separate the cis and trans racemates using standard column chromatography.

-

Chiral Resolution: Resolve the desired racemic diastereomer using preparative chiral chromatography (e.g., Simulated Moving Bed - SMB) or by forming diastereomeric salts with a chiral resolving agent.

This strategy avoids the cost of chiral ligands and enzymes but shifts the burden to a potentially challenging and solvent-intensive separation process.

Conclusion and Outlook